

In Vitro Characterization of AMG 7905: A

Technical Guide

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Compound of Interest		
Compound Name:	AMG 7905	
Cat. No.:	B1667042	Get Quote

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Abstract

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and temperature sensation. Unlike typical TRPV1 antagonists that can induce hyperthermia, AMG 7905 exhibits a unique in vitro pharmacological profile characterized by potent inhibition of capsaicin-induced channel activation and robust potentiation of activation by protons. This dual activity is thought to underlie its in vivo effect of inducing hypothermia, a significant differentiator in the development of TRPV1-targeted therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of AMG 7905, including detailed experimental protocols and a summary of its quantitative effects on TRPV1 channel function.

Core Mechanism of Action

AMG 7905 is a potent modulator of the TRPV1 ion channel, demonstrating a dual mechanism of action that is dependent on the mode of channel activation. In vitro studies have consistently shown that **AMG 7905**:

- Potently blocks the activation of TRPV1 channels by the classic agonist capsaicin.[1][2][3][4]
- Potently potentiates the activation of TRPV1 channels by protons (low pH).[1][2][3][4]



This distinct pharmacological profile distinguishes it from many other TRPV1 antagonists and is central to its unique physiological effects.

Quantitative In Vitro Pharmacology

The in vitro activity of **AMG 7905** on rat TRPV1 channels expressed in recombinant HEK293 cells has been quantified using a 45Ca2+ influx assay. This assay measures the influx of radioactive calcium into the cells as an indicator of TRPV1 channel activation.

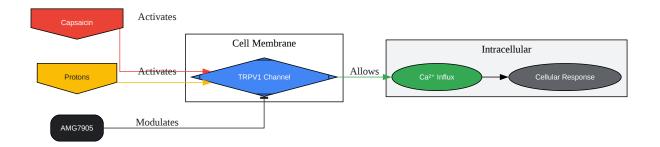
Parameter	Agonist	Cell System	Assay Type	Value	Reference
IC50	Capsaicin	HEK293 cells expressing rat TRPV1	45Ca2+ Influx	29.3 ± 12.4 nM	[4]
Potentiation	Protons (low pH)	HEK293 cells expressing rat TRPV1	45Ca2+ Influx	Potent potentiation	[1][2][3][4]

Table 1: Summary of the in vitro potency of AMG 7905 on rat TRPV1 channels.

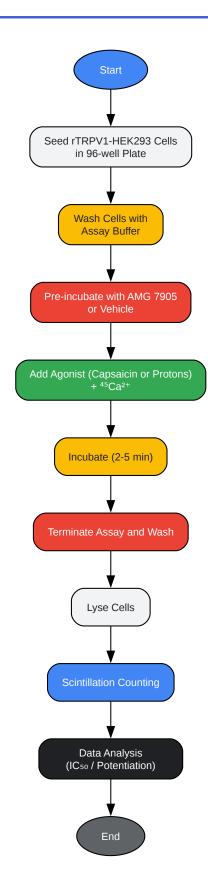
Signaling Pathway

AMG 7905 directly interacts with the TRPV1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. The binding of **AMG 7905** modulates the channel's response to different stimuli.









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References

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